molecular formula C24H24FN3O4S B11178441 4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide

4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide

Cat. No.: B11178441
M. Wt: 469.5 g/mol
InChI Key: GAPURPMLLLNNMX-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with serotonin receptors. It acts as a potent selective 5-HT1A receptor full agonist, which means it can mimic the effects of serotonin by stimulating the physiological activity at these receptors . This interaction can lead to anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a selective 5-HT1A receptor full agonist sets it apart from other similar compounds.

Properties

Molecular Formula

C24H24FN3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

4-fluoro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]benzamide

InChI

InChI=1S/C24H24FN3O4S/c1-32-23-5-3-2-4-22(23)27-14-16-28(17-15-27)33(30,31)21-12-10-20(11-13-21)26-24(29)18-6-8-19(25)9-7-18/h2-13H,14-17H2,1H3,(H,26,29)

InChI Key

GAPURPMLLLNNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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